molecular formula C9H14BrNS B15328933 4-(2-(Bromomethyl)pentyl)thiazole

4-(2-(Bromomethyl)pentyl)thiazole

Cat. No.: B15328933
M. Wt: 248.19 g/mol
InChI Key: PAWYTIRPRGFJGI-UHFFFAOYSA-N
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Description

4-(2-(Bromomethyl)pentyl)thiazole is a brominated thiazole derivative characterized by a pentyl chain substituted with a bromomethyl group at the second carbon, attached to the 4-position of the thiazole ring.

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

4-[2-(bromomethyl)pentyl]-1,3-thiazole

InChI

InChI=1S/C9H14BrNS/c1-2-3-8(5-10)4-9-6-12-7-11-9/h6-8H,2-5H2,1H3

InChI Key

PAWYTIRPRGFJGI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CSC=N1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Bromomethyl)pentyl)thiazole typically involves the reaction of a thiazole derivative with a bromomethylating agent. One common method is the bromomethylation of 2-pentylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(2-(Bromomethyl)pentyl)thiazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Bromomethyl)pentyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of 4-(2-methylpentyl)thiazole.

Scientific Research Applications

4-(2-(Bromomethyl)pentyl)thiazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(2-(Bromomethyl)pentyl)thiazole involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can interact with aromatic residues in protein active sites, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Anticancer Activity
  • 4-Cyanophenyl-substituted thiazol-2-ylhydrazones (): Derivatives such as 3f and 3a' exhibit potent anticancer activity against HCT-116 (colorectal) and MCF-7 (breast) cancer cells, with GI50 values as low as 1.0–1.6 µM. The 4-cyanophenyl group enhances electron-withdrawing properties, improving binding to cellular targets. In contrast, 4-(2-(Bromomethyl)pentyl)thiazole’s bromomethyl group may facilitate alkylation of biomolecules, but its activity remains uncharacterized .
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives (): Designed for antimicrobial and anticancer use, these compounds leverage the bromophenyl group for hydrophobic interactions.
Antifungal Activity
  • Thiazolyl hydrazones (): Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole show MIC values of 250 µg/mL against Candida utilis. The hydrazone moiety and halogenated aryl groups are critical for activity.

Molecular Interactions and Binding Modes

  • π–π Interactions in AChE Inhibition () :
    Thiazole analogs (e.g., 2a , 2e ) bind acetylcholinesterase (AChE) via π–π interactions between the thiazole/phenyl rings and Trp286/Tyr341 residues. The bromomethyl group in 4-(2-(Bromomethyl)pentyl)thiazole may sterically hinder such interactions unless positioned to form hydrophobic contacts .
  • Docking Poses of Triazole-Thiazole Hybrids (): Compounds like 9c (containing a 4-bromophenyl-thiazole group) exhibit binding modes similar to acarbose in enzyme inhibition.

Physicochemical and Pharmacokinetic Properties

  • Bioavailability Predictors () :
    Compounds with ≤10 rotatable bonds and polar surface area ≤140 Ų generally show good oral bioavailability. 4-(2-(Bromomethyl)pentyl)thiazole has 5 rotatable bonds (pentyl chain + bromomethyl group) and a moderate polar surface area (~60–80 Ų), suggesting favorable absorption .
  • Structural Analog: 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole () :
    This compound shares a bromomethylphenyl-thiazole backbone but includes a fused benzothiazole ring. The added aromaticity may improve target affinity but reduce solubility compared to 4-(2-(Bromomethyl)pentyl)thiazole .

Data Tables

Table 1. Comparison of Anticancer Thiazole Derivatives

Compound Substituents Target Cell Line (GI50/IC50) Key Structural Feature Reference
3f () 4-Cyanophenyl, hydrazone MCF-7 (1.0 µM) Hydrazone linker
3b' () 4-Cyanophenyl, bromothiophene HCT-116 (1.6 µM) Halogenated heterocycle
4-(2-(Bromomethyl)pentyl)thiazole Bromomethylpentyl N/A Alkylating potential

Table 2. Key Physicochemical Properties

Compound Molecular Weight Rotatable Bonds Polar Surface Area (Ų) Bioavailability Prediction
4-(2-(Bromomethyl)pentyl)thiazole 248.18 (est.) 5 ~70 High (Veber’s criteria)
3f () ~380 (est.) 7 ~120 Moderate
2-(4-(Bromomethyl)phenyl)benzo[d]thiazole () 304.20 2 ~55 High

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